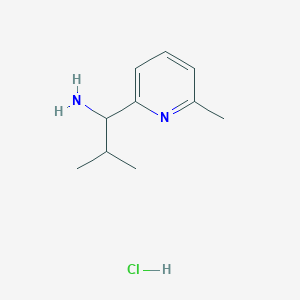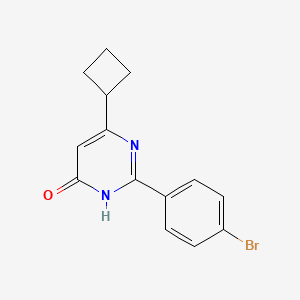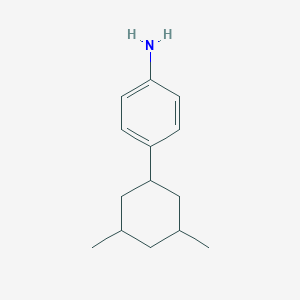
4-(3,5-Dimethylcyclohexyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3,5-Dimethylcyclohexyl)aniline is an organic compound that belongs to the class of aromatic amines It features a cyclohexyl ring substituted with two methyl groups at positions 3 and 5, attached to an aniline moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,5-Dimethylcyclohexyl)aniline typically involves the following steps:
Nitration and Reduction: The starting material, 3,5-dimethylcyclohexanol, undergoes nitration to form 3,5-dimethylcyclohexyl nitro compound. This intermediate is then reduced to yield 3,5-dimethylcyclohexylamine.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and reduction processes, followed by catalytic amination. The use of palladium-catalyzed methods can enhance the efficiency and yield of the desired product .
化学反应分析
Types of Reactions: 4-(3,5-Dimethylcyclohexyl)aniline can undergo various chemical reactions, including:
Oxidation: Oxidation of the aniline moiety can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to the amine form.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include manganese dioxide and peroxymonosulfuric acid.
Reduction: Reducing agents such as zinc, tin, or iron with hydrochloric acid are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Aniline derivatives.
Substitution: Various substituted aniline compounds.
科学研究应用
4-(3,5-Dimethylcyclohexyl)aniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals
作用机制
The mechanism of action of 4-(3,5-Dimethylcyclohexyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a nucleophile, participating in various biochemical reactions. Its effects are mediated through pathways involving the aromatic amine group, which can undergo oxidation, reduction, and substitution reactions .
相似化合物的比较
Aniline: The simplest aromatic amine, used as a precursor for many industrial chemicals.
N,N-Dimethylaniline: A derivative of aniline with two methyl groups attached to the nitrogen atom.
Cyclohexylamine: A cyclohexane derivative with an amino group.
Comparison: 4-(3,5-Dimethylcyclohexyl)aniline is unique due to the presence of both a cyclohexyl ring and an aniline moiety, which imparts distinct chemical and physical properties. Compared to aniline, it has enhanced steric hindrance and different reactivity patterns. N,N-Dimethylaniline and cyclohexylamine, while similar, lack the specific substitution pattern that defines this compound .
属性
分子式 |
C14H21N |
|---|---|
分子量 |
203.32 g/mol |
IUPAC 名称 |
4-(3,5-dimethylcyclohexyl)aniline |
InChI |
InChI=1S/C14H21N/c1-10-7-11(2)9-13(8-10)12-3-5-14(15)6-4-12/h3-6,10-11,13H,7-9,15H2,1-2H3 |
InChI 键 |
AEGHCXBLOAHWIS-UHFFFAOYSA-N |
规范 SMILES |
CC1CC(CC(C1)C2=CC=C(C=C2)N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




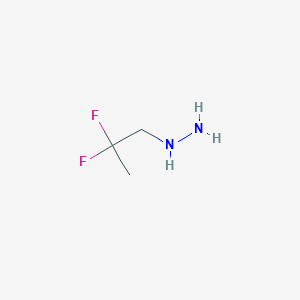

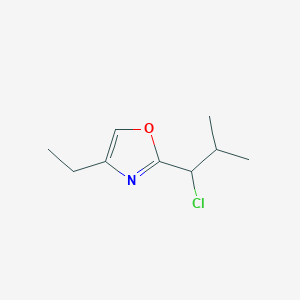
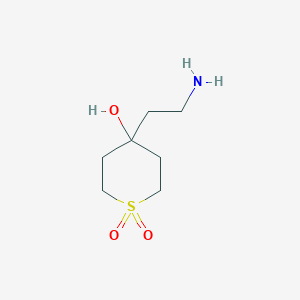
![4-Bromo-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid](/img/structure/B13206241.png)

![1-[2-(5-cyanopyridin-2-yl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid hydrochloride](/img/structure/B13206243.png)

![1-ethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-sulfonyl chloride](/img/structure/B13206268.png)
